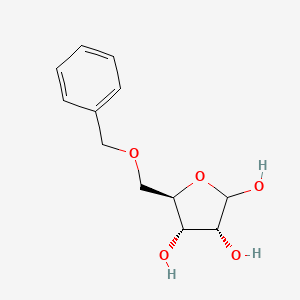

5-O-Benzyl-D-ribofuranose

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R)-5-(phenylmethoxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-10-9(17-12(15)11(10)14)7-16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJZBXPFRYQYPY-KBIHSYGRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 O Benzyl D Ribofuranose and Its Derivatives

Synthetic Pathways to 5-O-Benzyl-D-ribofuranose Core Structures

Preparation from D-Ribose Precursors

D-ribose, a readily available monosaccharide, serves as a common starting point for the synthesis of its 5-O-benzyl derivative. madridge.orgnih.gov A typical approach involves the initial conversion of D-ribose into a more stable derivative, such as a methyl ribofuranoside, to control the anomeric center and the furanose ring form. nih.gov This is often followed by selective protection of the hydroxyl groups.

One documented method involves converting D-ribose into methyl 5-O-benzyl-β-D-ribofuranoside. nih.gov This transformation sets the stage for further modifications. For instance, subsequent tin-mediated allylation can yield a mixture of the 2-O-allyl and 3-O-allyl derivatives, which can then be separated chromatographically. nih.gov This highlights the necessity of multi-step sequences involving protection and deprotection to achieve specific substitution patterns.

Another strategy involves the direct glycosylation of nucleobases with unprotected D-ribose under modified Mitsunobu conditions to form β-pyranosyl nucleosides. acs.org To obtain the biologically more relevant furanosides, a one-pot strategy using 5-O-monoprotected D-ribose, such as with a 4-methoxytrityl (MMTr) group, has been developed. acs.org This approach locks the ribose in its furanose form, and the protecting group can be removed in situ after glycosylation. acs.org

Routes from D-Ribonolactone

D-ribonolactone, a lactone derivative of D-ribose, provides an alternative and versatile entry point for the synthesis of this compound and its derivatives. researchgate.netingentaconnect.comsemanticscholar.orgumich.edu This precursor is particularly useful for syntheses where modification at the C1 and C2 positions is desired.

A representative synthesis starts with the protection of the hydroxyl groups of D-ribonolactone. semanticscholar.orgumich.edu For example, treatment with acetone (B3395972) in the presence of a catalyst like anhydrous cupric sulfate (B86663) yields the 2,3-O-isopropylidene-D-ribonolactone in nearly quantitative yield. semanticscholar.org Subsequent benzylation of the remaining 5-hydroxyl group with benzyl (B1604629) bromide and a base like sodium hydride affords 5-O-benzyl-2,3-O-isopropylidene-D-ribonolactone. semanticscholar.orgumich.edu This intermediate can then be reduced to the corresponding lactol, 5-O-benzyl-2,3-O-isopropylidene-D-ribofuranose, using reagents such as Cp2TiF2-catalyzed hydrosilylation followed by hydrolysis. semanticscholar.orgumich.edu

This lactol is a valuable intermediate for further transformations. For example, it can undergo an aldol (B89426) reaction with formaldehyde (B43269) to introduce a C2-hydroxymethyl group, leading to the synthesis of more complex ribofuranose derivatives. semanticscholar.org The use of D-ribonolactone allows for a controlled, stepwise functionalization of the ribose ring.

Strategies for Selective Benzylation at the 5-Position

Achieving selective benzylation at the primary 5-hydroxyl group of D-ribose, in the presence of three secondary hydroxyl groups, is a significant challenge due to the similar reactivity of the hydroxyl groups. rsc.org The key to selectivity lies in exploiting the greater steric accessibility of the primary hydroxyl group.

A common strategy involves the use of protecting groups to temporarily block the more reactive secondary hydroxyls. For instance, the 2,3-hydroxyls can be protected as an isopropylidene acetal (B89532), leaving the 5-hydroxyl group available for benzylation. nih.gov This approach is widely used due to the ease of both formation and subsequent removal of the isopropylidene group.

Alternatively, direct selective benzylation can be achieved under carefully controlled conditions. One method involves the regioselective O-benzylation of polyols using benzyl bromide and a hindered base like diisopropylethylamine (DIPEA) at elevated temperatures. researchgate.net This method has been shown to preferentially benzylate primary positions. Another approach utilizes tin-mediated reactions. The formation of a stannylene acetal across the 2,3-diol can activate these positions, but under certain conditions, the 5-hydroxyl can be selectively benzylated. researchgate.net

Advanced Protection Group Strategies

Orthogonal Protecting Group Chemistries in Ribofuranose Synthesis

Orthogonal protecting group strategies are paramount in the synthesis of complex molecules like ribonucleosides. organic-chemistry.org This approach involves using multiple protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.org This allows for the selective deprotection of one hydroxyl group while others remain protected, enabling sequential modifications at specific sites.

In the context of ribofuranose synthesis, a typical orthogonal set might include:

Acid-labile groups: Trityl (Tr), dimethoxytrityl (DMTr), or monomethoxytrityl (MMTr) groups are often used for the 5'-hydroxyl protection. acs.orgumich.edu Isopropylidene acetals are also acid-labile. thieme-connect.de

Base-labile groups: Acyl groups such as acetyl (Ac) or benzoyl (Bz) are commonly used and can be removed with bases like ammonia (B1221849) or sodium methoxide. rsc.org

Groups removed by hydrogenolysis: Benzyl (Bn) ethers are stable to both acidic and basic conditions but can be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). researchgate.net

Fluoride-labile groups: Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), are stable to many conditions but are readily removed by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

The synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose from D-ribonolactone exemplifies this strategy. semanticscholar.org Here, the benzyl group at the 5-position is stable during the subsequent acetylation of the other hydroxyls, and the acetyl groups can be selectively removed if needed without affecting the benzyl ether.

Application of Isopropylidene Derivatives for Diol Protection

Isopropylidene acetals, also known as acetonides, are one of the most frequently used protecting groups for 1,2- and 1,3-diols in carbohydrate chemistry. thieme-connect.deresearchgate.net Their popularity stems from their ease of preparation and their stability under a wide range of reaction conditions, except for acidic ones. thieme-connect.de

In the synthesis of derivatives of D-ribofuranose, the cis-2,3-diol readily reacts with acetone or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst to form the 2,3-O-isopropylidene derivative. semanticscholar.orgnih.govacs.org This protection scheme is a cornerstone of many synthetic routes starting from both D-ribose and D-ribonolactone. nih.govsemanticscholar.org

The formation of 2,3-O-isopropylidene-D-ribonolactone is a key initial step in syntheses starting from the lactone. semanticscholar.orgcaymanchem.com This protection leaves the 5-hydroxyl group free for subsequent reactions, such as the crucial benzylation to form 5-O-benzyl-2,3-O-isopropylidene-D-ribonolactone. semanticscholar.org Similarly, in syntheses starting from D-ribose, the formation of 1,2-O-isopropylidene-α-D-ribofuranose can direct further reactions. nih.gov

The isopropylidene group can be removed under mild acidic conditions, which are orthogonal to the conditions used to remove many other protecting groups, such as benzyl ethers or silyl ethers. thieme-connect.de This orthogonality is essential for the stepwise construction of complex, multi-functionalized ribofuranose derivatives.

Data Tables

Table 1: Synthetic Intermediates from D-Ribonolactone This table outlines key intermediates in the synthesis of this compound derivatives starting from D-ribonolactone.

| Starting Material | Intermediate | Reagents and Conditions | Reference |

| D-Ribonolactone | 2,3-O-Isopropylidene-D-ribonolactone | Acetone, anhydrous cupric sulfate | semanticscholar.org |

| 2,3-O-Isopropylidene-D-ribonolactone | 5-O-Benzyl-2,3-O-isopropylidene-D-ribonolactone | Sodium hydride, benzyl bromide, DMF | semanticscholar.org |

| 5-O-Benzyl-2,3-O-isopropylidene-D-ribonolactone | 5-O-Benzyl-2,3-O-isopropylidene-D-ribofuranose | Cp2TiF2, hydrosilylation, then hydrolysis | semanticscholar.org |

Table 2: Orthogonal Protecting Groups in Ribofuranose Synthesis This table provides examples of common orthogonal protecting groups used in ribofuranose chemistry and their typical deprotection conditions.

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Reference |

| 4-Methoxytrityl | MMTr | Mild acid (e.g., dilute HCl) | acs.org |

| Benzoyl | Bz | Base (e.g., NH₃ or NaOMe) | rsc.org |

| Benzyl | Bn | Catalytic Hydrogenolysis (H₂/Pd-C) | researchgate.net |

| tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) | nih.gov |

| Isopropylidene | - | Acid (e.g., aqueous acetic acid) | thieme-connect.de |

Integration of Acetyl and Benzoyl Protecting Groups

The combined use of acetyl and benzoyl protecting groups in the synthesis of this compound derivatives allows for differential protection and subsequent selective deprotection, a key strategy in complex oligosaccharide and nucleoside synthesis. researchgate.netbeilstein-journals.org The varied reactivity of these ester groups under different conditions provides a versatile toolkit for synthetic chemists.

For instance, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a pivotal intermediate for ribonucleoside synthesis. researchgate.net Its preparation can be achieved from D-ribose through a sequence involving the formation of a methyl glycoside, followed by benzoylation of the hydroxyl groups, removal of the anomeric methyl group, and finally, acetylation. researchgate.net Another example is the synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose, which was successfully prepared from D-ribonolactone in a multi-step process. umich.edusemanticscholar.org This synthesis involved initial protection of the hydroxyl groups as a 2,3-isopropylidene-5-benzyl derivative, followed by reduction, installation of the hydroxymethyl group, fluorination, and subsequent hydrolysis and acetylation. umich.edusemanticscholar.org

The stability of acetyl and benzoyl groups can be exploited in various reaction conditions. It has been demonstrated that acetyl and benzoyl groups remain intact during base-initiated intramolecular S(N)2 ring closure reactions used to form 1,2-anhydro sugars from 2-O-tosylate precursors. researchgate.net This stability is crucial when planning multi-step synthetic routes.

The strategic placement of these groups also influences the reactivity of the ribofuranose ring. For example, in the synthesis of 5-deoxy-1-O-acetyl-2,3-di-O-benzoyl-2-C-β-methyl-D-ribofuranose, the benzoylation of the 2-OH group required an extended reaction time and a catalyst due to steric hindrance. beilstein-journals.org

Regioselective Deprotection Strategies

Regioselective deprotection is a cornerstone of carbohydrate chemistry, enabling the selective unmasking of a single hydroxyl group in a poly-functionalized molecule for further elaboration. In the context of benzylated ribofuranose derivatives, this allows for precise modifications at specific positions.

A notable example of regioselective deprotection involves the use of Lewis acids. Tin(IV) chloride (SnCl₄) has been effectively used for the regio- and stereoselective cleavage of the 2-O-benzyl group in perbenzylated 1-O-methyl-5-deoxyribofuranosides. beilstein-journals.org This method provides the 3-O-protected derivative with high selectivity, which is a valuable intermediate for further functionalization. beilstein-journals.org The reaction proceeds with exclusive α-anomeric selectivity, a finding confirmed by X-ray diffraction analysis. beilstein-journals.org This specific deprotection strategy has proven vital for the synthesis of complex molecules like trachycladines A and B. beilstein-journals.org

The choice of protecting groups themselves can dictate the deprotection strategy. Benzyl ethers can be selectively removed by hydrogenolysis (H₂/Pd-C), a method that is orthogonal to the acid-labile isopropylidene group, allowing for sequential deprotection. This orthogonality is a powerful tool in synthetic planning.

Stereoselective Synthesis of Ribofuranoside Anomers

The stereochemical outcome of glycosylation reactions is of paramount importance, as the anomeric configuration (α or β) of the glycosidic bond significantly influences the biological activity of the resulting nucleosides and oligosaccharides.

Methods for Preferential β-D-Ribofuranoside Formation

Achieving high β-selectivity in the synthesis of D-ribofuranosides is a persistent challenge due to the inherent preference for the formation of the more thermodynamically stable α-anomer in many cases. However, several methods have been developed to favor the formation of the β-anomer.

One approach involves the use of participating neighboring groups at the C-2 position. Another strategy relies on the specific choice of glycosyl donor and reaction conditions. For instance, the reaction of 3,5-di-O-benzyl-2-deoxy-D-ribofuranose with alkynyllithium reagents, followed by a cobalt-mediated cyclization (intramolecular Nicholas reaction), yields alkynyl C-3,5-di-O-benzyl-2-deoxy-β-D-ribofuranosides with high β-selectivity. acs.orgnih.gov This is attributed to the reversible nature of the cyclization, which allows for thermodynamic equilibration to the more stable β-anomer. acs.orgnih.gov

Furthermore, direct glycosylation of 2,3,5-tri-O-benzyl-D-ribofuranose with trimethylsilylated nucleophiles can be directed towards β-selectivity by using a combination of [catecholato(2−)-O,O′]oxotitanium and trifluoromethanesulfonic anhydride. oup.com

Catalytic Approaches to Anomeric Control in Glycosylation

Catalysis offers a powerful means to control the stereochemical outcome of glycosylation reactions. Various catalytic systems have been developed to promote the formation of either the α- or β-anomer with high selectivity.

A combination of silver salts and Lawesson's reagent or diphenyltin (B89523) sulfide (B99878) has been shown to catalytically promote the stereoselective synthesis of β-D-ribofuranosides from 2,3,5-tri-O-benzyl-D-ribofuranose and alcohols under mild conditions. oup.com For example, the reaction of 2,3,5-tri-O-benzyl-D-ribofuranose with cyclohexanol (B46403) in the presence of a catalytic amount of a silver salt and Lawesson's reagent afforded the corresponding β-D-ribofuranoside with an α/β ratio of 5/95. oup.com

Synergistic catalysis, employing both a chiral Rh(I) complex and an organoboron co-catalyst, has been demonstrated to achieve high levels of enantio-, diastereo-, regio-, and anomeric control in carbohydrate functionalization. researchhub.com This sophisticated approach allows for dynamic kinetic resolution to control anomeric selectivity. researchhub.com Palladium-Xantphos complexes have also been used to activate ortho-iodobiphenyl thioglycosides for glycosylation, proceeding through an inversion of configuration to favor β-products from α-donors. mdpi.com

Influence of Reaction Conditions on Stereochemical Outcome

The stereoselectivity of glycosylation reactions is highly sensitive to various reaction parameters, including the solvent, temperature, and the nature of the base used.

In the synthesis of 1,2-trans-ribofuranosides from 2,3,5-tri-O-benzyl-D-ribofuranose, the choice of solvent was found to be critical. oup.com Dichloromethane generally led to better yields, while diethyl ether provided higher stereoselectivity. oup.com Conversely, the use of acetonitrile (B52724) as a solvent completely inhibited the formation of the desired ribofuranoside. oup.com The base employed also plays a significant role, with a combination of diisopropylethylamine and cesium fluoride giving the best results in this particular system. oup.com

The temperature can also be a deciding factor. For instance, in the synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, carrying out the glycosylation reaction at a low temperature of 0-5°C was found to effectively reduce the formation of the undesired pyranose ring byproduct. google.com

Synthesis of Key Benzylated Ribofuranose Intermediates

The synthesis of appropriately protected benzylated ribofuranose intermediates is the first crucial step in many synthetic routes. These intermediates serve as versatile platforms for the subsequent introduction of various functional groups and for glycosylation reactions.

A common starting material for these syntheses is D-ribose. acs.orgsmolecule.com A typical procedure involves the initial conversion of D-ribose to its methyl glycoside, followed by benzylation of the free hydroxyl groups. acs.org For example, methyl 2,3,5-tri-O-benzyl-α,β-D-ribofuranoside can be prepared by treating the methyl glycoside of D-ribose with sodium hydride and benzyl bromide in DMF. acs.org

Another important intermediate, 3,4-dideoxy-1,2:5,6-di-O-isopropylidene-D-threo-hex-3-enitol, can be synthesized and then converted to 2,3,5-tri-O-benzyl-D-ribofuranose.

The strategic regioselective benzylation of hydroxymethyl groups is another key method. For instance, a 4C-methyl-D-ribofuranose derivative, a key intermediate for 4C'-methyl nucleosides, was prepared from D-glucose through the regioselective benzylation of hydroxymethyl groups. nih.gov

The following table summarizes some key benzylated ribofuranose intermediates and their synthetic precursors:

| Intermediate | Precursor(s) | Reagents |

| Methyl 2,3,5-tri-O-benzyl-α,β-D-ribofuranoside | Methyl α,β-D-ribofuranoside | Sodium hydride, Benzyl bromide, DMF |

| 5-O-Benzyl-2,3-O-isopropylidene-D-ribofuranose | D-Ribonolactone | Acetone, Cupric sulfate, Sodium hydride, Benzyl bromide |

| 3,5-di-O-benzyl-1,2-isopropylidene-4C-methylribofuranose | D-Glucose | Multiple steps involving regioselective benzylation |

Preparation of 2,3,5-Tri-O-benzyl-D-ribofuranose

2,3,5-Tri-O-benzyl-D-ribofuranose is a fully protected derivative that serves as a crucial precursor for the synthesis of various C-nucleosides and other modified sugar molecules. rsc.orgrsc.org Its preparation is a fundamental step that enables subsequent chemical transformations at the anomeric center without interference from the hydroxyl groups.

The synthesis of 2,3,5-tri-O-benzyl-D-ribofuranosyl chloride, a halide derivative, can be prepared from 1-O-p-nitrobenzoyl- or 1-O-p-phenylazobenzoyl-β-D-ribofuranose. acs.org This halide is typically an anomeric mixture where the β-form is predominant. acs.org This derivative is instrumental in the synthesis of nucleosides.

Furthermore, 2,3,5-Tri-O-benzyl-D-ribofuranose can be synthesized from a partially protected precursor. The benzylation of the dibutylstannylene derivative of 3,5-di-O-benzyl-D-ribofuranose yields 1,3,5-tri-O-benzyl-α-D-ribofuranose as the major product (83%), along with a smaller amount of 2,3,5-tri-O-benzyl-D-ribofuranose (13%). researchgate.net

The following table summarizes a selection of synthetic approaches to 2,3,5-Tri-O-benzyl-D-ribofuranose and its immediate precursors.

| Starting Material | Key Reagents | Product | Yield | Reference |

| D-Ribose | 1. MeOH, H+ cat. 2. Benzoyl chloride, pyridine (B92270) 3. Acetic anhydride, H2SO4 | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 74.34% | researchgate.net |

| 3,5-Di-O-benzyl-D-ribofuranose | Dibutylstannylene, Benzyl bromide | 2,3,5-Tri-O-benzyl-D-ribofuranose | 13% | researchgate.net |

| 2,3,5-tri-O-benzyl-D-ribofuranose | Ethynylmagnesium bromide | (2,3,5-tri-O-benzyl-β-D-ribofuranosyl)ethyne and its α-anomer | Quantitative (mixture) | rsc.org |

| 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne | Paraformaldehyde, Potassium hydroxide, Ethanol | 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)prop-2-yn-1-ol | 70% | rsc.org |

Synthesis of Partially Benzylated Ribofuranoses (e.g., 3,5-Di-O-benzyl-D-ribofuranose)

Partially benzylated ribofuranoses, such as 3,5-Di-O-benzyl-D-ribofuranose, are valuable intermediates that allow for selective modification of the remaining free hydroxyl groups. nih.govacs.org These synthons are particularly useful in the construction of 2'-C-branched ribonucleosides. nih.gov

An efficient method for the synthesis of methyl 3,5-di-O-arylmethyl-α-D-ribofuranosides from methyl D-ribofuranoside has been reported, with yields ranging from 72-82%. nih.gov This methodology provides access to the versatile precursor, methyl 3,5-di-O-benzyl-α-D-ribofuranoside. nih.gov The synthesis of 3,5-Di-O-benzyl-β-D-ribofuranose has also been described, highlighting its utility as an intermediate in preparing partially substituted ribonucleosides. acs.orgcapes.gov.br

In some reactions, partially debenzylated products can be formed. For example, upon treatment with tin(IV) chloride, 1-O-acetyl-2,3,5-tri-O-benzylpentofuranose can undergo partial debenzylation at the O-3 or O-5 positions in up to 25% yield. nih.gov Similarly, methyl 2,3,5-tri-O-(3-methylbenzyl)-β-D-ribofuranoside can yield methyl 3,5-di-O-(3-methylbenzyl)-α-D-ribofuranoside in 49% yield in the presence of a Lewis acid. nih.gov

The regioselective benzylation of diols is another strategy. For instance, the benzylation of 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose can yield the monobenzyl derivative 3,5-di-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose. researchgate.net

The following table outlines various methods for the synthesis of partially benzylated ribofuranoses.

| Starting Material | Key Reagents/Conditions | Product | Yield | Reference |

| Methyl D-ribofuranoside | Arylmethyl chlorides | Methyl 3,5-di-O-arylmethyl-α-D-ribofuranosides | 72-82% | nih.gov |

| Methyl 2,3,5-tri-O-(3-methylbenzyl)-β-D-ribofuranoside | Tin(IV) chloride | Methyl 3,5-di-O-(3-methylbenzyl)-α-D-ribofuranoside | 49% | nih.gov |

| 1-O-acetyl-2,3,5-tri-O-benzylpentofuranose | Tin(IV) chloride | Partially debenzylated at O-3 or O-5 | up to 25% | nih.gov |

| 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose | Benzyl bromide | 3,5-di-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose | Not specified | researchgate.net |

Synthesis of Anhydro-Ribofuranose Derivatives

Anhydro-ribofuranose derivatives are conformationally constrained structures that are important in synthetic carbohydrate chemistry. acs.org The formation of an anhydro bridge can occur under various reaction conditions and from different precursors.

One such derivative, 1,2-anhydro-3,5-di-O-benzyl-α-D-ribofuranose, is a substituted 2,6-dioxabicyclo[3.1.0]hexane. nih.gov Its synthesis and subsequent glycosidic coupling reactions have been explored. nih.gov

The synthesis of 1,5-anhydro-β-D-ribofuranose has been achieved through the treatment of phenyl β-D-ribofuranoside with sodium isopropoxide in 2-propanol. acs.org The resulting product can be benzoylated for characterization. acs.org Another approach involves the photobromination of 1,5-anhydro-2,3-O-isopropylidene-β-D-ribofuranose to give the corresponding (5S)-5-bromo compound, which can be further converted to other ribofuranose derivatives. tandfonline.comoup.com

The synthesis of 2,5-anhydro-3,4,6-tri-O-benzyl-D-allonic acid can be achieved from 2,3,5-tri-O-benzyl-1-O-p-nitrophenyl-D-ribofuranose, which serves as an intermediate in the synthesis of C-nucleoside analogs. nih.gov

The following table provides an overview of synthetic methods for anhydro-ribofuranose derivatives.

| Starting Material | Key Reagents/Conditions | Product | Reference |

| Not specified | Not specified | 1,2-anhydro-3,5-di-O-benzyl-α-D-ribofuranose | nih.gov |

| Phenyl β-D-ribofuranoside | Sodium isopropoxide in 2-propanol | 1,5-Anhydro-β-D-ribofuranose | acs.org |

| 1,5-Anhydro-2,3-O-isopropylidene-β-D-ribofuranose | Photobromination | (5S)-5-Bromo-1,5-anhydro-2,3-O-isopropylidene-β-D-ribofuranose | tandfonline.comoup.com |

| 2,3,5-tri-O-benzyl-1-O-p-nitrophenyl-D-ribofuranose | Not specified | 2,5-anhydro-3,4,6-tri-O-benzyl-D-allonic acid | nih.gov |

Strategic Applications in Complex Organic Synthesis

Intermediacy in Nucleoside Synthesis and Analogues

The structural core of many antiviral and anticancer agents is a modified nucleoside. The synthesis of these complex molecules often relies on the use of carefully protected ribofuranose derivatives, with 5-O-Benzyl-D-ribofuranose serving as a key building block.

This compound and its multi-benzylated counterparts, such as 2,3,5-tri-O-benzyl-D-ribofuranose, are extensively used as precursors in the synthesis of ribonucleosides. biosynth.comsmolecule.comfishersci.eu The benzyl (B1604629) groups protect the hydroxyl moieties, preventing unwanted side reactions during the crucial glycosylation step, where a nucleobase is coupled with the sugar. smolecule.com This protection strategy is fundamental for achieving high yields and stereoselectivity in the formation of the desired β-anomers, which are typically the biologically active forms. madridge.orggoogle.com The stability of the benzyl ether allows for a wide range of reaction conditions to be employed for the introduction of the nucleobase. Once the nucleoside is formed, the benzyl groups can be cleanly removed by catalytic hydrogenation to yield the final product. This approach has been utilized in the synthesis of a diverse array of both natural and synthetic nucleosides. nih.gov

| Precursor | Product | Key Transformation |

| This compound derivatives | Ribonucleosides | Glycosylation with nucleobases |

| 2,3,5-Tri-O-benzyl-D-ribofuranose | β-D-ribofuranosyl nucleosides | Stereoselective glycosylation and debenzylation |

| 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | Nucleoside analogues | Intermediate for drug development |

This table illustrates the precursor role of this compound derivatives in ribonucleoside synthesis.

C-nucleosides, where the nucleobase is attached to the ribose ring via a carbon-carbon bond instead of a carbon-nitrogen bond, represent a class of compounds with significant therapeutic potential. The synthesis of these analogues often involves the reaction of a protected ribofuranose derivative with a suitable carbon nucleophile. 2,3,5-tri-O-benzyl-D-ribofuranose has been successfully employed in the synthesis of C-nucleosides. For instance, its reaction with ethynylmagnesium bromide yields a key acetylenic intermediate, which can be further elaborated to form pyrazole-based C-nucleosides. rsc.orgrsc.org This strategy provides a versatile route to novel C-nucleoside analogues. Similarly, 3,5-di-O-benzyl-2-deoxy-D-ribofuranose serves as a versatile building block for the stereoselective synthesis of alkynyl C-2-deoxy-β-D-ribofuranosides, which are precursors to non-natural C-nucleosides. acs.org

Branched-chain nucleosides, particularly those with substitutions at the 2'-position of the ribose moiety, are of great interest due to their potential as antiviral and anticancer agents. The synthesis of these complex molecules often starts from a suitably protected ribose derivative. For example, 5-O-benzyl-1,2-O-isopropylidene-α-D-erythro-pentafuranos-3-ulose can be converted to a 3-C-methylene derivative, a key intermediate for the synthesis of 3'-deoxy-3'-C-methyl nucleosides. cdnsciencepub.com Furthermore, methyl 3,5-di-O-benzyl-α-D-ribofuranoside is a widely used synthon for the construction of 2'-C-branched ribonucleosides, such as 2'-C-β-alkoxymethyluridines. researchgate.net The strategic use of benzyl protecting groups on the ribose scaffold facilitates the introduction of the branched-chain moiety and subsequent glycosylation.

During the synthesis of purine (B94841) nucleosides, the formation of regioisomers (N7 vs. N9) is a common challenge. The choice of protecting groups on the ribose moiety and the reaction conditions can significantly influence the regioselectivity of the glycosylation reaction. While some methods using benzyl-protected ribose derivatives have reported the formation of undesired N7-regioisomers, careful optimization of the glycosylation protocol can favor the formation of the desired N9-isomer. acs.org For instance, in the synthesis of indazole ribonucleosides, the reaction conditions can be tuned to selectively produce either the N1 or N2 regioisomer. seela.net

The strategic importance of this compound and its derivatives is highlighted in the total synthesis of specific, biologically active nucleosides. For example, derivatives of 5-deoxy-D-ribofuranose are crucial intermediates in the synthesis of the anticancer drug Capecitabine. google.comnih.govresearchgate.net Additionally, the synthesis of the marine natural products Trachycladine A and B, which exhibit significant cytotoxicity, has been achieved using a retrosynthetic approach that involves a perbenzylated 1-O-methyl-5-deoxyribofuranose intermediate. nih.govd-nb.infonih.govresearchgate.netbeilstein-journals.org The benzyl protecting groups play a critical role in the successful execution of these multi-step syntheses.

| Target Nucleoside | Key Intermediate Derived from D-Ribose |

| Capecitabine | 1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose |

| Trachycladines A and B | Perbenzylated 1-O-methyl-5-deoxyribofuranose |

This table showcases the application of D-ribose derivatives in the synthesis of specific nucleoside targets.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms

The reactivity of 5-O-Benzyl-D-ribofuranose is governed by the interplay of its functional groups and the reaction conditions. Understanding these mechanisms is crucial for controlling the outcomes of synthetic procedures, particularly in the stereoselective formation of glycosidic bonds.

The formation of a glycosidic bond is a cornerstone of carbohydrate chemistry, enabling the synthesis of oligosaccharides and glycoconjugates. numberanalytics.com This reaction is fundamentally a condensation reaction between a glycosyl donor (an activated form of the sugar) and a glycosyl acceptor (typically an alcohol). numberanalytics.com The process is generally facilitated by a catalyst or promoter. numberanalytics.com

When a derivative of this compound is used as a glycosyl donor, the reaction typically proceeds through an SN1-like or SN2-like mechanism at the anomeric carbon (C-1). nih.govmdpi.com In many cases, particularly with an activating group at the anomeric position, a key intermediate is the formation of a resonance-stabilized oxocarbenium ion. dtu.dkbuchhaus.ch The departure of a leaving group from the anomeric carbon generates this planar, sp²-hybridized cation, which is then susceptible to nucleophilic attack by the glycosyl acceptor from either the α- or β-face. dtu.dkbuchhaus.ch The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting groups on the sugar, the reactivity of the donor and acceptor, the solvent, and the catalyst employed. nih.govdtu.dk

For instance, the use of a non-participating protecting group at the C-2 position, such as a benzyl (B1604629) ether, prevents the formation of a cyclic acyloxonium ion intermediate. buchhaus.ch This allows the stereoselectivity to be governed by other factors, often leading to a mixture of α- and β-glycosides, with the thermodynamic product (often the α-anomer due to the anomeric effect) sometimes being favored. dtu.dk

Catalysts are pivotal in glycosylation reactions, not only for activating the glycosyl donor but also for directing the stereochemical outcome of the glycosidic bond formation. numberanalytics.com Lewis acids are commonly employed for this purpose with ribofuranose derivatives.

The choice of Lewis acid or catalyst system can dramatically alter the ratio of α- to β-anomers formed. For example, in glycosylations involving 1,2-anhydro-3-O-benzyl-α-D-ribofuranose, the presence of certain Lewis acids led to a decrease in the β:α ratio, while the use of trityl perchlorate (B79767) as a catalyst resulted in a predominantly α-linked product. researchgate.net Similarly, tin(IV) chloride has been used to catalyze intramolecular C-arylation in D-ribofuranose derivatives bearing activated O-benzyl groups. rsc.org Gold(I) catalysts coordinated with specific phosphine (B1218219) ligands have also been developed to achieve highly stereoselective glycosylation with ribofuranosyl donors, enabling stereoinvertive reactions where α-donors yield β-products and vice-versa. nih.gov

A notable example of catalyst- and additive-driven stereocontrol is seen in the glycosylation of 2,3,5-tri-O-benzyl-D-ribofuranose. While these reactions typically yield the β-ribofuranoside, the addition of lithium perchlorate (LiClO₄) or lithium bis[(trifluoromethyl)sulfonyl]imide can completely reverse the stereoselectivity to favor the α-anomer. oup.comcapes.gov.br This effect is attributed to the properties of the perchlorate or imide anion, which can influence the intermediate species and favor nucleophilic attack from the α-face. oup.com

The following table summarizes the effects of various catalysts on the stereoselectivity of reactions involving benzyl-protected ribofuranose derivatives.

| Catalyst/Additive | Ribofuranose Derivative | Observation | Reference(s) |

| Trityl Perchlorate | 1,2-Anhydro-3-O-benzyl-α-D-ribofuranose | Predominantly α-linked disaccharide formation. | researchgate.net |

| Zinc Chloride (ZnCl₂) | 1,2-Anhydro-3,4-di-O-benzyl-α-D-glucopyranose | Formation of 1,2-trans-linked products. | nih.gov |

| Tin(IV) Chloride (SnCl₄) | Tris-O-m-methylbenzyl-β-D-ribofuranosyl acetate (B1210297) | Promotes intramolecular C-arylation (Friedel-Crafts). | rsc.org |

| TMSOTf | Phenyl 3,5-Di-O-benzyl-2-O-(2-naphthylmethyl)-1-thio-β-d-ribofuranoside | Promotes glycosylation; stereoselectivity depends on other factors. | nih.gov |

| Trityl tetrakis(pentafluorophenyl)borate (B1229283) + LiNTf₂ | 2,3,5-Tri-O-benzyl-D-ribofuranose | Reverses stereoselectivity to favor α-anomer formation. | oup.comcapes.gov.br |

| Diarylurea-phosphine-gold(I) | 2,3,5-tri-O-benzyl-β-D-ribofuranosyl donor | High-yielding, stereoinvertive glycosylation to give α-furanosides. | nih.gov |

Neighboring group participation (NGP) is a critical concept in stereoselective glycosylation. It occurs when a nearby functional group on the sugar ring interacts with the anomeric center during the reaction, influencing the stereochemical outcome. acs.org

A classic example is the participation of an acyl group (like acetate or benzoate) at the C-2 position. chinesechemsoc.org When the anomeric leaving group departs, the C-2 acyl group can attack the resulting oxocarbenium ion to form a cyclic dioxolenium ion intermediate. acs.org This intermediate effectively shields one face of the sugar ring (the α-face in the case of D-ribose), forcing the incoming nucleophile (glycosyl acceptor) to attack from the opposite (β) face. oup.com This mechanism reliably leads to the formation of a 1,2-trans glycosidic linkage. acs.orgchinesechemsoc.org

Conversely, when a non-participating group, such as a benzyl ether, is present at the C-2 position, this pathway is blocked. buchhaus.chuniversiteitleiden.nl The absence of NGP from the C-2 substituent means that stereocontrol is dictated by other factors, such as the anomeric effect, solvent effects, or catalyst control, often resulting in 1,2-cis glycosides or mixtures of anomers. dtu.dkbuchhaus.ch In the synthesis of C-glycosides from 1-O-acetyl-5-O-benzyl-2-deoxy-D-ribofuranose derivatives, the strategic placement of a participating substituent at the C-3 position has been shown to effectively control the formation of β-isomers. oup.com

Intramolecular reactions of this compound precursors are important for synthesizing constrained or activated sugar derivatives. A prominent example is the base-initiated intramolecular SN2 ring closure to form 1,2-anhydro sugars. researchgate.netnih.gov This reaction typically involves a precursor with a free hydroxyl group at C-1 and a good leaving group, such as a tosylate, at C-2. researchgate.netnih.gov Deprotonation of the C-1 hydroxyl group generates an alkoxide that internally displaces the C-2 leaving group, forming a strained but highly reactive 1,2-epoxide (anhydro) ring. researchgate.net These anhydro sugars are valuable glycosyl donors themselves. rsc.org

Another type of intramolecular reaction observed in benzylated ribofuranose derivatives is C-glycosylation via a Friedel-Crafts-type mechanism. rsc.org Upon treatment with a Lewis acid like tin(IV) chloride, the benzyl group at the C-2 position can act as an internal nucleophile. rsc.org The Lewis acid promotes the formation of an oxocarbenium ion at the anomeric center, which is then attacked by the electron-rich aromatic ring of the benzyl ether, leading to a C-C bond and the formation of a new heterocyclic system. rsc.org

Neighboring Group Participation Effects

Computational Chemistry Approaches

Computational methods provide powerful tools for investigating the structural and electronic properties of molecules like this compound, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dntb.gov.ua In the context of carbohydrate chemistry, DFT calculations are employed to determine optimized molecular geometries, conformational energies, and electronic properties of sugars and their reaction intermediates. researchgate.netacs.org

For furanoside derivatives, DFT can be used to analyze the complex conformational landscape of the five-membered ring, which can adopt various twist and envelope conformations. acs.org These calculations help identify the most stable conformers and understand how substituents, like the 5-O-benzyl group, influence these preferences. acs.org

Furthermore, DFT is applied to study reaction mechanisms. For example, it can be used to calculate the energies of transition states and intermediates, such as the oxocarbenium ions formed during glycosylation. acs.org This allows for a theoretical assessment of reaction pathways and can help explain observed stereoselectivities. oup.com By mapping the molecular electrostatic potential (MEP), DFT can identify electron-rich and electron-poor regions of the molecule, predicting sites of electrophilic and nucleophilic attack. dntb.gov.ua While specific DFT studies focusing solely on this compound are not prominent, the principles are widely applied to analogous benzylated and acylated furanosides to understand their structure and reactivity. oup.comacs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility. frontiersin.org For furanose rings like that in this compound, MD simulations can elucidate the complex landscape of puckered conformations, which are crucial for their biological and chemical reactivity. acs.org The dynamic nature of the five-membered furanose ring is often described by pseudorotation, a concept that maps the various twist (T) and envelope (E) conformations on a circular path. researchgate.net

While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the surveyed literature, the methodology is widely applied to analogous carbohydrate structures. researchgate.netacs.org Such simulations typically involve:

Force Field Selection: Choosing a suitable force field (e.g., CHARMM, AMBER, GROMOS) that accurately represents the intramolecular and intermolecular forces governing the atoms of the benzylated ribofuranose.

Solvation Modeling: Placing the molecule in a simulated box of solvent (commonly water) to mimic physiological or reaction conditions.

Simulation and Trajectory Analysis: Solving Newton's equations of motion iteratively to generate a trajectory of atomic positions over time. This trajectory is then analyzed to identify predominant conformations, calculate puckering parameters (amplitude and phase angle), and understand the transitions between different conformational states. galaxyproject.org

For related furanosides, these simulations have revealed the delicate energetic balance between various conformations, which is influenced by factors such as the orientation of substituent groups and stereoelectronic effects like the anomeric effect. researchgate.net Applying MD simulations to this compound would allow researchers to predict its most stable conformations in solution, understand the influence of the bulky benzyl group on the flexibility of the furanose ring, and provide a dynamic structural model that informs its reactivity in synthesis.

Molecular Docking Studies in Ligand-Receptor Interactions (as a synthetic target, not for direct biological activity of this compound)

This compound is a valuable intermediate in the synthesis of more complex nucleoside analogues designed to interact with specific biological targets. semanticscholar.orgrsc.org Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a receptor, typically a protein). nih.gov In this context, derivatives synthesized from precursors like this compound are docked into target enzymes to rationalize their biological activity and guide further drug design. nih.gov

A study involving α-D-ribofuranose analogues synthesized from a related starting material, 3-O-benzyl-4-C-(hydroxymethyl)-1, 2-O-isopropylidene-α-D-ribofuranose, utilized molecular docking to investigate their anti-inflammatory potential. nih.govresearchgate.net The synthesized compounds were docked into the active sites of key enzymes in the inflammatory cascade, such as Cyclooxygenase-1 (COX-1) and Phospholipase A₂ (PLA₂), as well as Interleukin-1 receptor-associated kinase-4 (IRAK-4). nih.govresearchgate.net The results, which include the calculated binding affinities, demonstrated that these derivatives could bind effectively to the targets, in some cases with higher affinity than the native ligands. researchgate.net

Table 1: Molecular Docking Results for α-D-Ribofuranose Derivatives This table presents the binding affinities of synthesized derivatives with key protein targets, as determined by molecular docking simulations. Lower binding energy values indicate stronger predicted interactions.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Native Ligand Affinity (kcal/mol) | Source |

|---|---|---|---|---|

| Derivative 3 | Cyclooxygenase-1 (COX-1) | -8.1 | -7.7 | researchgate.net |

| Derivative 3 | Phospholipase A₂ (PLA₂) | -8.9 | -7.6 | researchgate.net |

| Derivative 2 | Interleukin-1 receptor-associated kinase-4 (IRAK-4) | -9.1 | -8.7 | researchgate.net |

These docking studies are crucial as they provide a mechanistic hypothesis for the observed biological activity of molecules derived from benzylated ribofuranose scaffolds. They illustrate how the structural framework provided by intermediates like this compound can be elaborated into potent and specific enzyme inhibitors. nih.gov

Theoretical Analysis of Spectroscopic Data

Theoretical calculations are frequently used to analyze and confirm the structures of complex molecules like this compound and its derivatives by predicting their spectroscopic properties. researchgate.net By comparing theoretically calculated data with experimental spectra, researchers can validate proposed conformations and structural assignments. acs.orgnih.gov

One common approach involves using molecular mechanics or higher-level Density Functional Theory (DFT) to calculate NMR parameters. nih.govnih.gov For example, the conformation of a synthesized 1,2-anhydro sugar was confirmed by comparing the vicinal proton-proton coupling constants (³JH,H) observed in the ¹H NMR spectrum with those calculated using empirical force-field methods (MMP2). researchgate.net A good agreement between the experimental and calculated values provides strong evidence for a specific ring conformation, such as a half-chair (⁴H₅) or a twist (³T₂) form. researchgate.net

DFT calculations have been employed to study a series of β-D-ribofuranosides to identify their preferred conformations. nih.gov These studies show that theoretical calculations can accurately predict the ¹H NMR coupling constants, which are highly sensitive to the dihedral angles between adjacent protons and thus to the ring's pucker. nih.gov For instance, the conformation of various alkyl 2,3-O-isopropylidene-β-D-ribofuranosides was assigned as ⁴T₀/E₀ based on the excellent match between DFT-calculated parameters and experimental NMR data. nih.gov

Table 2: Illustrative Comparison of Experimental vs. Theoretical Spectroscopic Data for Ribofuranosides This table exemplifies how theoretical calculations are used to support experimental spectroscopic data for determining molecular conformation. Data is representative of the approach used in the field.

| Compound Type | Spectroscopic Parameter | Experimental Value | Theoretically Calculated Value | Inferred Conformation | Source |

|---|---|---|---|---|---|

| 1,2-Anhydro Sugar Derivative | Vicinal Coupling Constants (³JH,H) | Observed values from ¹H NMR | Calculated via Molecular Mechanics | Close to ⁴H₅ half-chair | researchgate.net |

| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | Dihedral Angles (H1-C1-C2-H2) | Inferred from J ≈ 0 Hz | -104.27° (DFT) | ⁴T₀/E₀ | nih.gov |

| Methyl-β-D-ribofuranoside | Vibrational Frequencies (cm⁻¹) | IR, Raman, INS Spectra | Calculated via DFT (Solid-State) | Assignment of C-H, O-H modes | acs.org |

Furthermore, theoretical methods are applied to vibrational spectroscopy (Infrared and Raman). acs.org By calculating the vibrational frequencies of a proposed structure, a theoretical spectrum can be generated. This simulated spectrum is then overlaid with the experimental one to assign specific absorption bands to the corresponding molecular motions, such as C-H and O-H stretching or ring bending modes, providing a comprehensive validation of the molecular structure. acs.org

Advanced Analytical Techniques in Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 5-O-Benzyl-D-ribofuranose in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a precise map of the atomic framework.

Proton NMR (¹H NMR) confirms the molecular structure by providing information on the number of chemically distinct protons, their electronic environments, and their spatial relationships. In this compound, the spectrum displays characteristic signals for the protons of the ribofuranose ring and the benzyl (B1604629) protecting group.

The anomeric proton (H-1) is particularly diagnostic and its chemical shift and coupling constant (J-value) to the adjacent proton (H-2) are crucial for confirming the β-configuration typical of D-ribofuranose. The stereochemical arrangement of the hydroxyl groups on the furanose ring is confirmed by the coupling constants between adjacent protons (e.g., J₂,₃ and J₃,₄), which are dependent on the dihedral angles between them. The benzyl group is identified by the presence of aromatic proton signals, typically in the δ 7.2-7.4 ppm range, and a characteristic singlet or AB quartet for the benzylic methylene (B1212753) (-CH₂-) protons. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent and specific derivative structure. Data is representative.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Information |

| Aromatic (Benzyl) | 7.24 - 7.36 | Multiplet (m) | Confirms presence of the benzyl group. nih.gov |

| Anomeric (H-1) | ~5.8 | Singlet (s) or Doublet (d) | Identifies the anomeric center; coupling constant confirms stereochemistry. nih.gov |

| Benzylic (-CH₂-) | ~4.5 | Singlet (s) or Multiplet (m) | Confirms the benzyl ether linkage. nih.gov |

| Ring Protons (H-2, H-3, H-4) | 3.8 - 4.3 | Multiplets (m) | Defines the furanose ring structure. nih.gov |

| Exocyclic Protons (H-5a, H-5b) | ~3.6 | Doublet of doublets (dd) | Confirms connectivity at the C-4 position. nih.gov |

Carbon-13 NMR provides direct information about the carbon framework of the molecule. bhu.ac.in Each unique carbon atom in this compound produces a distinct signal, allowing for a complete carbon count. ksu.edu.sa The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

Key signals include those for the five carbons of the ribofuranose ring and the seven carbons of the benzyl group. The anomeric carbon (C-1) typically appears around δ 100-110 ppm. nih.gov Carbons bonded to oxygen (C-2, C-3, C-4, C-5, and the benzylic -CH₂-) resonate in the δ 60-90 ppm range. oregonstate.edu The aromatic carbons of the benzyl group appear in the characteristic downfield region of δ 125-140 ppm. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Aromatic (Quaternary) | 135 - 140 |

| Aromatic (CH) | 125 - 130 |

| Anomeric (C-1) | 100 - 110 |

| Ring Carbons (C-2, C-3, C-4) | 80 - 90 |

| Benzylic (-CH₂-) & Exocyclic (C-5) | 60 - 75 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. science.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. github.io For this compound, COSY spectra show cross-peaks that connect H-1 to H-2, H-2 to H-3, H-3 to H-4, and H-4 to the H-5 protons, thereby tracing the complete proton sequence around the furanose ring. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates the chemical shifts of protons with the carbons to which they are directly attached. youtube.com An HSQC spectrum allows for the definitive assignment of each carbon in the ribofuranose skeleton by linking it to its known proton signal. For example, the proton signal assigned as H-1 will show a correlation peak to the carbon signal for C-1. researchgate.net This is invaluable for distinguishing between the various C-H signals of the sugar ring that have similar chemical shifts. semanticscholar.org

Carbon-13 NMR (13C NMR) for Carbon Skeleton Analysis

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. researchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. ucdavis.edu

The spectrum is dominated by a strong, broad absorption band in the 3200-3550 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. instanano.com The presence of the benzyl group is confirmed by aromatic C-H stretching signals just above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1450-1600 cm⁻¹ range. The crucial C-O bonds, including the ether linkage of the benzyl group and the alcohol C-O bonds, give rise to strong absorptions in the 1000-1300 cm⁻¹ fingerprint region. nih.gov

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3550 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium, Sharp |

| Ether, Alcohol | C-O Stretch | 1000 - 1300 | Strong |

Raman spectroscopy is complementary to FTIR, providing information on molecular vibrations that result in a change in polarizability. nih.gov While the polar O-H bonds that are strong in FTIR are typically weak in Raman spectra, non-polar and symmetric bonds provide strong signals. europeanpharmaceuticalreview.com

For this compound, Raman spectroscopy is particularly useful for analyzing the benzyl group and the carbon skeleton. The symmetric "breathing" mode of the aromatic ring gives a characteristically strong and sharp band. uc.edu Vibrations associated with the C-C backbone of the furanose ring are also readily observed. researchgate.net This technique provides a unique vibrational fingerprint that complements the data from FTIR, aiding in a comprehensive structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Crystallographic Studies

Crystallographic techniques provide unparalleled insight into the precise spatial arrangement of atoms within a crystalline solid. This information is fundamental for a complete understanding of a molecule's stereochemistry, conformation, and intermolecular interactions, which in turn influence its physical and chemical behavior.

X-ray crystallography is a powerful analytical method that relies on the diffraction of X-rays by the ordered atomic lattices of a single crystal. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which a detailed three-dimensional model of the molecule can be constructed. This model provides precise data on bond lengths, bond angles, and torsional angles, unequivocally establishing the molecule's conformation and configuration in the solid state.

For many carbohydrate derivatives, X-ray crystallography has been instrumental in confirming structures proposed by other spectroscopic methods like NMR and mass spectrometry. For instance, the crystal structure of related compounds such as 1-O-methyl-3-O-(2,4-dichlorobenzyl)-5-deoxy-α-D-ribofuranose has been unambiguously confirmed through X-ray diffraction analysis. beilstein-journals.orgd-nb.info Similarly, single-crystal X-ray analysis was used to establish the zwitterionic structure of 5-thiobredinin, another complex ribonucleoside derivative. nih.gov

Despite the utility of this technique, a comprehensive search of the scientific literature did not yield any specific crystallographic data or a determined crystal structure for the compound this compound itself. While the synthesis and use of this compound as an intermediate in the preparation of other molecules have been reported, its own solid-state structure via single-crystal X-ray analysis does not appear to be publicly available. semanticscholar.orgnih.gov The synthesis of derivatives like methyl 2-O-allyl-(and 3-O-allyl)-5-O-benzyl-beta-D-ribofuranoside has been described, with characterization primarily relying on spectroscopic methods such as Nuclear Magnetic Resonance (NMR). nih.gov

Therefore, while X-ray crystallography remains a critical tool for the absolute structure determination of molecules like this compound, to date, no published research provides specific data tables containing unit cell dimensions, space group, or atomic coordinates for this particular compound.

Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

The synthesis of 5-O-Benzyl-D-ribofuranose and its analogues has traditionally involved multi-step procedures that can be time-consuming and generate significant waste. Modern synthetic chemistry is driving the development of more streamlined and sustainable approaches.

Green Chemistry Approaches in Benzylated Ribofuranose Synthesis

A key focus in contemporary organic synthesis is the adoption of green chemistry principles to minimize environmental impact. In the context of benzylated ribofuranose synthesis, this involves the use of less hazardous reagents and solvents. For instance, the use of inorganic weak bases like sodium bicarbonate in benzoylation reactions reduces nitrogen-containing waste compared to traditional methods that use pyridine (B92270). Furthermore, developing syntheses that avoid cryogenic conditions, which are energy-intensive, contributes to a greener process. Research is also exploring the use of biocatalysts and renewable starting materials to further enhance the sustainability of these synthetic routes.

One-Pot and Multicomponent Reactions for Efficiency Enhancement

Multicomponent reactions, which combine three or more starting materials in a single reaction to form a complex product, offer significant advantages in terms of atom economy and diversity generation. rug.nlresearcher.life The Ugi-azide reaction, for example, has been utilized in the synthesis of complex sugar-derived molecules. beilstein-journals.org While direct application to this compound in MCRs is an area of active investigation, the potential for rapid assembly of diverse libraries of ribofuranose derivatives is a strong driving force for future research. rug.nlbeilstein-journals.org

Catalytic and Chemoenzymatic Syntheses

Catalysis offers a powerful tool for developing highly selective and efficient synthetic methods. The use of catalysts like dicyclopentadienyltitanium (B74037) difluoride in hydrosilylation reactions provides a convenient method for the reduction of protected ribonolactones, a key step in some synthetic routes. semanticscholar.org Silver salts combined with reagents like Lawesson's reagent or diphenyltin (B89523) sulfide (B99878) have been shown to efficiently catalyze the synthesis of β-D-ribofuranosides from C-1 free ribofuranose. oup.comresearchgate.net

Chemoenzymatic approaches, which combine chemical and enzymatic steps, are gaining prominence for their high selectivity and mild reaction conditions. Enzymes like adenylate deaminase have been successfully used in the synthesis of specific nucleoside analogues. beilstein-journals.orgresearchgate.net Lipases, such as Novozyme-435, have demonstrated remarkable diastereoselective deacylation capabilities in ribofuranose derivatives, enabling the synthesis of complex structures with high precision. acs.org These enzymatic transformations can be crucial for obtaining specific stereoisomers that are difficult to achieve through purely chemical methods. acs.orgnih.gov

Expansion of Derivatization Capabilities

The versatility of the this compound scaffold lies in its potential for derivatization at various positions, leading to a wide range of analogues with tailored properties.

Incorporation of Diverse Functional Groups for Specific Applications

The introduction of different functional groups onto the ribofuranose ring can significantly alter the biological activity of the resulting nucleoside analogues. For instance, the incorporation of fluorine atoms can enhance metabolic stability and lipophilicity, properties of great interest to the pharmaceutical industry. semanticscholar.org The synthesis of derivatives with hydroxymethyl groups at the 3'-position has been pursued to create "branched" nucleosides with potential antiviral activities. umich.edu

Furthermore, the synthesis of derivatives with allyl groups provides handles for further chemical modifications. nih.gov The ability to selectively introduce functional groups like p-toluenesulphonyl allows for subsequent nucleophilic substitution reactions to introduce a variety of other functionalities. nih.govsemanticscholar.org These derivatization strategies are essential for creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

| Starting Material | Reagents | Functional Group Introduced | Reference |

| D-Ribonolactone | Acetone (B3395972), Benzyl (B1604629) bromide, DAST | Fluoromethyl | semanticscholar.org |

| 1,2-O-isopropylidene-α-D-xylofuranose | Benzoyl chloride, Benzyl bromide | Benzoyloxymethyl | umich.edu |

| Methyl 5-O-benzyl-beta-D-ribofuranoside | Allyl bromide, Tin catalyst | Allyl | nih.gov |

| 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose | p-toluenesulfonyl chloride | p-toluenesulphonyloxymethyl | nih.gov |

Synthesis of Stereochemically Defined Novel Analogues

The stereochemistry of the ribofuranose moiety is critical for its biological activity. Therefore, the development of methods for the synthesis of stereochemically pure analogues is of paramount importance. The use of chiral starting materials and stereoselective reactions is key to achieving this goal. For example, intramolecular S(N)2 ring closure reactions have been used to synthesize anhydro sugars with defined stereochemistry in almost quantitative yields. researchgate.netnih.gov

The synthesis of C-4'-spiro-oxetanoribonucleosides, achieved through a chemoenzymatic approach, highlights the ability to create novel and complex stereochemical architectures. acs.org Similarly, the stereoselective synthesis of C-nucleosides, where the nucleobase is attached to the ribose via a C-C bond, is an active area of research. rsc.org These novel analogues, with their unique three-dimensional structures, have the potential to interact with biological targets in new ways, opening up possibilities for the development of next-generation therapeutics.

| Synthetic Target | Key Strategy | Stereochemical Outcome | Reference |

| 5-O-acetyl-1,2-anhydro-3-O-benzyl-α-D-ribofuranose | Intramolecular S(N)2 ring closure | Defined anhydro sugar | researchgate.netnih.gov |

| C-4′-spiro-oxetanoribonucleosides | Chemoenzymatic deacylation | Diastereoselective synthesis | acs.org |

| 3-[2,3,5-tri-O-benzyl-β-D-ribofuranosyl]prop-2-yn-1-ol | Grignard reaction and ring closure | Stereoselective C-nucleoside synthesis | rsc.org |

Application in Specialized Chemical Libraries

The inherent chirality and dense functionality of carbohydrates make them attractive scaffolds for the construction of specialized chemical libraries aimed at exploring biologically relevant chemical space. This compound, by virtue of its selectively protected primary hydroxyl group, provides a strategic entry point for the synthesis of a wide array of complex molecules.

Preparation of Carbohydrate-Based Scaffolds for Drug Discovery (as synthetic intermediates)

The furanose ring of this compound serves as a rigid and stereochemically defined core upon which various pharmacophoric elements can be appended. This strategic use of a carbohydrate scaffold allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules with high affinity and selectivity for biological targets. researchgate.net

The synthesis of diverse carbohydrate-based scaffolds from this compound and its derivatives is a testament to its versatility. For instance, derivatives such as 3,5-di-O-benzyl-β-D-ribofuranose are key intermediates in the synthesis of partially substituted ribonucleosides, which are themselves precursors to a variety of bioactive compounds. acs.org The benzoyl-protected analogue, 1,3,5-tri-O-benzoyl-alpha-D-ribofuranose, is a crucial precursor in the synthesis of nucleoside analogs with potential antiviral and anticancer properties. The strategic placement of the benzyl group at the 5-position leaves the other hydroxyl groups available for further functionalization, enabling the generation of a library of structurally diverse molecules.

Research has demonstrated the conversion of appropriately protected ribofuranose derivatives into a variety of heterocyclic scaffolds. For example, imidazo- and pyrazolopyrimidine scaffolds, known for their anticancer activities, have been synthesized using ribofuranose precursors. ekb.eg The synthesis of C-nucleoside analogues, where the nucleobase is attached to the ribose moiety via a carbon-carbon bond, also frequently employs protected ribofuranose derivatives to ensure stereochemical control. researchgate.net These C-nucleosides often exhibit enhanced stability towards enzymatic degradation, making them attractive candidates for drug development.

The general strategy involves leveraging the fixed stereochemistry of the ribofuranose core and the differential reactivity of its hydroxyl groups. The 5-O-benzyl group not only protects the primary hydroxyl but also directs the stereochemical outcome of subsequent reactions at other positions. By systematically modifying the remaining hydroxyl groups with different functional groups or by coupling the ribofuranose scaffold to various heterocyclic systems, a combinatorial library of drug-like molecules can be generated. acs.org

Contribution to Chemical Biology Tool Development

The development of chemical tools to probe and manipulate biological systems is a cornerstone of modern chemical biology. This compound and its derivatives serve as essential building blocks in the synthesis of such tools, including enzyme inhibitors and molecular probes.

Enzyme Inhibitors:

The structural similarity of ribofuranose to the carbohydrate components of many biological molecules makes it an ideal starting point for designing enzyme inhibitors. For example, 2,3,5-Tri-O-benzyl-D-ribofuranose has been identified as an effective inhibitor of chitin (B13524) synthase in the fungus Botrytis cinerea. medchemexpress.com Furthermore, derivatives of this compound are used to synthesize nucleoside analogs that can act as inhibitors of key enzymes in viral replication or cancer cell proliferation. medchemexpress.com The synthesis of these inhibitors often relies on the stereocontrolled glycosylation of a heterocyclic base with a protected ribofuranose derivative, where the 5-O-benzyl group plays a crucial role in directing the reaction and ensuring the desired stereochemistry.

Molecular Probes:

Molecular probes, such as fluorescently labeled molecules or activity-based probes, are indispensable for studying biological processes in real-time. The synthesis of these complex molecules often starts from simpler, well-defined building blocks like this compound. For instance, the synthesis of a novel protected fluoromethylribose, a potential intermediate for preparing new nucleoside analogues for imaging or as metabolic probes, was achieved in seven steps starting from a protected D-ribonolactone, which is then benzylated at the 5-position. semanticscholar.orgumich.eduumich.edu

The development of activity-based probes (ABPs) for retaining glycosidases, for example, often involves the synthesis of complex carbohydrate mimetics. acs.org While direct synthesis from this compound is not always the case, the principles of selective protection and functionalization inherent in its chemistry are fundamental to the design and synthesis of these sophisticated tools. The ability to introduce reporter tags (e.g., fluorophores, biotin) at specific positions on the ribofuranose scaffold, often facilitated by the initial presence of a protecting group like the 5-O-benzyl ether, is a key strategy in probe development.

Q & A

Basic: What are the foundational synthetic routes for preparing 5-<i>O</i>-Benzyl-D-ribofuranose?

Methodological Answer:

The synthesis typically begins with D-ribonolactone. Key steps include:

Hydroxyl Protection : Use acetone under anhydrous CuSO4 catalysis to form a 2,3-<i>O</i>-isopropylidene acetonide intermediate .

Benzylation : Treat with benzyl bromide and NaH in DMF (not THF) for efficient 5-<i>O</i>-benzylation .

Lactone Reduction : Catalyze with Cp2TiF2 for hydrosilylation, followed by hydrolysis to yield the lactol .

Fluorination : Introduce fluoromethyl groups via DAST (diethylaminosulfur trifluoride) at -78°C to avoid side reactions .

Purification: Flash chromatography (e.g., ethyl acetate/hexane) resolves α/β-isomers .

Basic: How is structural characterization performed for 5-<i>O</i>-Benzyl-D-ribofuranose derivatives?

Methodological Answer:

- NMR Analysis : <sup>1</sup>H and <sup>13</sup>C NMR (CDCl3, 400 MHz) confirm regiochemistry and isomer ratios (e.g., 2.5:1 β/α mixtures in compound 21 ) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]<sup>+</sup> for 10 at <i>m/z</i> 491.14) .

- Melting Points : Distinct melting points (e.g., 59–60°C for β-isomer vs. 58–60°C for α-isomer) differentiate crystalline forms .

Advanced: How can isomer mixtures from fluorination reactions be resolved?

Methodological Answer:

Isomer separation requires:

Chromatographic Optimization : Use gradient elution (e.g., 10–30% ethyl acetate in hexane) on silica gel columns to separate α/β-fluoromethyl isomers .

Crystallization : β-isomers often crystallize preferentially in nonpolar solvents (e.g., hexane) due to higher symmetry .

Kinetic Control : Lower reaction temperatures (-78°C) with DAST favor β-configuration by reducing epimerization .

Advanced: What strategies address low yields during benzylation of ribofuranose intermediates?

Methodological Answer:

- Solvent Selection : DMF outperforms THF for benzylation due to better NaH dispersion and reactivity .

- Stoichiometry : Use 1.2–1.5 equivalents of benzyl bromide to ensure complete 5-<i>O</i>-protection without overalkylation .

- Workup : Neutralize excess base with solid Na2CO3 before solvent evaporation to prevent decomposition .

Advanced: How should researchers analyze contradictory NMR data in fluorinated derivatives?

Methodological Answer:

- Decoupling Experiments : Use <sup>19</sup>F-<sup>1</sup>H coupling constants to assign fluoromethyl configurations (e.g., <sup>3</sup><i>J</i>HF ≈ 48 Hz for β-fluoromethyl) .

- Comparative Crystallography : Cross-reference with X-ray structures of analogous compounds to validate NMR assignments .

- Dynamic NMR : Heat samples to 50°C to observe coalescence, confirming rotational barriers in diastereomers .

Basic: What safety protocols are critical when handling 5-<i>O</i>-Benzyl-D-ribofuranose?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions involving DAST (toxic HF byproduct) .

- Spill Management : Neutralize acid leaks with NaHCO3 and adsorb with vermiculite .

Advanced: How can computational methods aid in predicting glycosylation reactivity?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict β-selectivity in glycosylations .

- MD Simulations : Study solvent effects (e.g., DCM vs. THF) on nucleophile accessibility to the anomeric center .

- Hammett Plots : Corlate substituent effects (e.g., benzyl vs. acetyl groups) on reaction rates .

Basic: What are common pitfalls in acetylation of 5-<i>O</i>-Benzyl-D-ribofuranose?

Methodological Answer:

- Over-Acetylation : Limit acetic anhydride to 3 equivalents and monitor by TLC (Rf ≈ 0.4 in 1:3 EtOAc/hexane) .

- Base Sensitivity : Use DMAP (4-dimethylaminopyridine) to accelerate acetylation without degrading acid-labile groups .

- Workup : Wash organic layers with cold NH4OH to quench excess anhydride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.